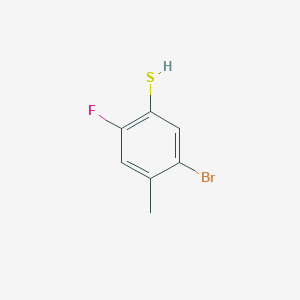

5-Bromo-2-fluoro-4-methyl-benzenethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-fluoro-4-methyl-benzenethiol is a chemical compound with the molecular formula C7H6BrFS and a molecular weight of 221.09 . It is used in various chemical reactions and has a CAS number of 873922-26-0 .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C7H6BrFS. It consists of a benzene ring substituted with bromo, fluoro, and methyl groups, as well as a thiol group .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 247.2±40.0 °C and a predicted density of 1.593±0.06 g/cm3 . Its pKa value is predicted to be 5.84±0.50 .Applications De Recherche Scientifique

Protonation and Structural Analysis

5-Bromo-2-fluoro-4-methyl-benzenethiol is involved in the formation of stable benzenium ions in specific chemical environments, such as HF-SbF5. These ions exhibit well-resolved PMR spectra, which can be used to derive their structures. The protonation of these compounds occurs in unsubstituted ring positions, demonstrating a preference for certain positions based on the halogen present (Brouwer, 2010).

Synthesis and Chemical Transformations

Research shows that compounds similar to this compound can be synthesized through specific chemical processes. For example, a study describes the synthesis of 2-aryl-3-fluoro-5-silylthiophenes from related bromo compounds in a two-step process, demonstrating the versatility of these compounds in organic synthesis (Hirotaki & Hanamoto, 2013).

Antimicrobial Activity

Compounds containing structures similar to this compound have been studied for their antimicrobial properties. Research has found that compounds with fluoro, bromo, and other groups on the benzene ring exhibit potent antimicrobial activity against a range of microorganisms, often surpassing the effectiveness of reference drugs (Liaras et al., 2011).

Microwave-Induced Synthesis

The use of microwave methods in the synthesis of compounds related to this compound has been explored. These methods have led to the development of compounds with enhanced antimicrobial activity, underscoring the importance of innovative synthesis techniques (Desai et al., 2013).

Photostimulated Reactions

Studies have explored the photostimulated reactions of aryl bromides and chlorides, similar to this compound, with certain reagents. These reactions have yielded a variety of reduced products and have implications for the development of novel reduction processes (Vaillard et al., 2004).

Propriétés

IUPAC Name |

5-bromo-2-fluoro-4-methylbenzenethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFS/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSBLWIGGQONHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)S)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2409826.png)

![1-[(2S)-1-(4-Methylphenyl)-2-pyrrolidinyl]methanamine](/img/structure/B2409827.png)

![2-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2409829.png)

![1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409831.png)

![2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2409832.png)

![4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2409836.png)

![Methyl 4-{2-[(2-chlorobenzyl)amino]-2-oxoethoxy}-6-methylquinoline-2-carboxylate](/img/structure/B2409837.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2409839.png)

![6-Benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2409840.png)

![6-isobutyl-3-{[4-(2-pyrimidinyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2409842.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409843.png)